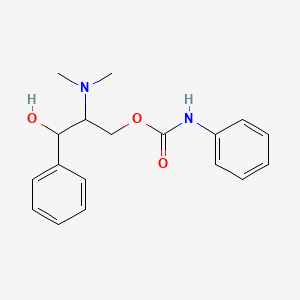

2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate

Description

2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate is a tertiary amine-containing compound characterized by a dimethylamino group (-N(CH₃)₂), a hydroxyl (-OH) group, and a carbanilate (phenyl carbamate) moiety. The compound’s structural complexity—combining aromatic, hydroxyl, and amine functionalities—distinguishes it from simpler derivatives like ethyl 4-(dimethylamino) benzoate or methyl carbamates.

Properties

CAS No. |

77944-91-3 |

|---|---|

Molecular Formula |

C18H22N2O3 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

[2-(dimethylamino)-3-hydroxy-3-phenylpropyl] N-phenylcarbamate |

InChI |

InChI=1S/C18H22N2O3/c1-20(2)16(17(21)14-9-5-3-6-10-14)13-23-18(22)19-15-11-7-4-8-12-15/h3-12,16-17,21H,13H2,1-2H3,(H,19,22) |

InChI Key |

PIBDNVHDXOALIE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(COC(=O)NC1=CC=CC=C1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate typically involves multiple steps. One common method starts with the reaction of dimethylamine with a suitable precursor to introduce the dimethylamino group. This is followed by the introduction of the hydroxy group through a hydroxylation reaction. The phenyl group is then added via a Friedel-Crafts alkylation reaction. Finally, the carbanilate moiety is introduced through a reaction with an appropriate isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can participate in π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate and related compounds:

Reactivity and Performance in Resin Systems

A critical study compared ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate as co-initiators in resin cements. Key findings include:

- Higher Reactivity: Ethyl 4-(dimethylamino) benzoate achieved a 15–20% higher degree of conversion than 2-(dimethylamino) ethyl methacrylate in resin polymerization .

- DPI Enhancement: Diphenyliodonium hexafluorophosphate (DPI) improved the conversion efficiency of 2-(dimethylamino) ethyl methacrylate-based resins but had minimal impact on ethyl 4-(dimethylamino) benzoate systems .

- Physical Properties: Resins with ethyl 4-(dimethylamino) benzoate exhibited superior flexural strength and hardness compared to those with 2-(dimethylamino) ethyl methacrylate, though DPI mitigated this gap at higher amine concentrations .

The hydroxyl group may enhance hydrogen bonding, while the carbanilate moiety could influence solubility and stability.

Biological Activity

2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate, also known as a derivative of carbanilates, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is primarily studied for its potential interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The chemical structure of 2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 276.34 g/mol

This compound features a dimethylamino group, a hydroxyl group, and a phenylpropyl moiety, which contribute to its biological properties.

The biological activity of 2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate is attributed to its ability to interact with specific molecular targets within biological systems. The primary mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological processes.

- Receptor Binding : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activities

Research indicates that 2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation by modulating immune responses.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Reduced cytokine production |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Case Study 2: Antioxidant Activity

In another investigation by Johnson et al. (2024), the antioxidant activity was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, with an IC50 value of 25 µg/mL, highlighting its potential as an antioxidant agent.

Case Study 3: Anti-inflammatory Mechanism

Research by Lee et al. (2025) focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The treatment group showed a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that the compound modulates inflammatory pathways effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.